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Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of

physiological and pathological processes. Their dysregulation is implicated in numerous

diseases, making the accurate quantification of ROS a key aspect of biomedical research and

drug development. The Amplex® Red/horseradish peroxidase (HRP) assay is a highly sensitive

and specific method for the detection of hydrogen peroxide (H₂O₂), a stable and membrane-

permeable ROS. This assay relies on the HRP-catalyzed oxidation of the non-fluorescent

Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) to the highly fluorescent product,

resorufin, in the presence of H₂O₂.[1][2] The fluorescence intensity is directly proportional to the

amount of H₂O₂ in the sample, allowing for precise quantification.[3] Resorufin's spectral

properties, with excitation and emission maxima around 571 nm and 585 nm respectively,

minimize interference from autofluorescence of biological samples.[4]

This document provides detailed protocols for quantifying H₂O₂ using the Amplex® Red assay

in various experimental systems, including cultured cells and isolated mitochondria. It also

addresses the role of Resorufin-d6 as a stable isotope standard for mass spectrometry-based

validation.
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Principle of the Assay
The core of the assay is an enzymatic reaction where HRP catalyzes the reaction between

Amplex® Red and H₂O₂ in a 1:1 stoichiometry to produce the fluorescent compound resorufin.
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Figure 1. Reaction scheme of the Amplex® Red assay.

Quantitative Data Summary
The following tables summarize typical quantitative data obtained using the Amplex® Red

assay.

Table 1: Hydrogen Peroxide Standard Curve

This table presents representative data for a H₂O₂ standard curve. The fluorescence is

measured after a 30-minute incubation at room temperature, protected from light. Background

fluorescence from a no-H₂O₂ control has been subtracted.
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H₂O₂ Concentration (µM)
Average Relative
Fluorescence Units (RFU)

Standard Deviation

0 0 24

0.1 1,500 120

0.2 3,100 250

0.5 7,800 600

1.0 15,500 1,100

2.0 30,500 2,300

5.0 76,000 5,800

Data is illustrative and will vary based on instrument settings and reagent batches.[5]

Table 2: H₂O₂ Release from Stimulated THP-1 Monocytes

This table shows the quantification of H₂O₂ released from human THP-1 monocytic cells

stimulated with various concentrations of Phorbol 12-myristate 13-acetate (PMA) for 60

minutes.

PMA Concentration
(ng/mL)

H₂O₂ Concentration (µM) Standard Deviation

0 (Unstimulated) 0.25 0.05

10 0.85 0.12

25 1.50 0.20

50 2.10 0.25

100 2.55 0.30

150 2.60 0.32

Data adapted from studies on PMA-stimulated monocytes.[6][7]
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Experimental Protocols
Important Considerations:

Light Sensitivity: The Amplex® Red reagent and resorufin are light-sensitive.[8] All steps

involving these reagents should be performed while protected from light to avoid auto-

oxidation and photodegradation.[8][9]

Thiols: Resorufin is unstable in the presence of thiols such as dithiothreitol (DTT) and 2-

mercaptoethanol.[10]

Interference: Reducing agents like NADH can interfere with the assay.[11]

Carboxylesterases in some tissue samples can cause HRP-independent conversion of

Amplex® Red to resorufin.[12]

Protocol 1: Preparation of Reagents and H₂O₂ Standard
Curve
This protocol describes the preparation of stock solutions and a standard curve for H₂O₂

quantification.

Materials:

Amplex® Red reagent

Dimethyl sulfoxide (DMSO), anhydrous

Horseradish peroxidase (HRP)

3% Hydrogen peroxide (H₂O₂) solution

5X Reaction Buffer (e.g., 250 mM sodium phosphate, pH 7.4)

Deionized water

Black, flat-bottom 96-well microplate

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.sigmaaldrich.com/IN/en/product/aldrich/705128
https://www.sigmaaldrich.com/IN/en/product/aldrich/705128
https://www.ispc-conference.org/ispcproc/ispc22/P-I-3-11.pdf
https://tools.thermofisher.com/content/sfs/manuals/mp22188.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3887411/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9897472/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1X Reaction Buffer: Prepare 1X reaction buffer by diluting the 5X stock with deionized water.

Amplex® Red Stock Solution (10 mM): Dissolve the contents of a vial of Amplex® Red

reagent in an appropriate volume of DMSO.[13] For example, dissolve 1 mg in 340 µL of

DMSO.[12] Store unused aliquots at -20°C, protected from light.

HRP Stock Solution (10 U/mL): Dissolve HRP in 1X reaction buffer to a final concentration of

10 U/mL.[10] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

H₂O₂ Stock Solution (~8.8 M): The concentration of commercial 3% H₂O₂ is approximately

0.88 M.

H₂O₂ Working Solution (e.g., 1 mM): Prepare a fresh working solution of H₂O₂ by diluting the

stock solution in 1X reaction buffer. The exact concentration of the stock should be

determined spectrophotometrically (extinction coefficient at 240 nm = 43.6 M⁻¹cm⁻¹).

H₂O₂ Standards: Prepare a serial dilution of the H₂O₂ working solution in 1X reaction buffer

to create standards ranging from 0 to 10 µM.

Reaction Cocktail: Prepare a sufficient volume of the reaction cocktail for all standards and

samples. For each 100 µL reaction, mix:

50 µM Amplex® Red (e.g., 0.5 µL of 10 mM stock)

0.1 U/mL HRP (e.g., 1 µL of 10 U/mL stock)

Make up to the final volume with 1X reaction buffer.

Assay Plate Setup:

Add 50 µL of each H₂O₂ standard in duplicate or triplicate to the wells of the 96-well plate.

Add 50 µL of the reaction cocktail to each well.

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

Measurement: Measure the fluorescence using a microplate reader with excitation at 530-

560 nm and emission at ~590 nm.[7][10]
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Data Analysis: Subtract the average fluorescence of the blank (0 µM H₂O₂) from all other

measurements. Plot the background-subtracted RFU versus the H₂O₂ concentration to

generate a standard curve.

Protocol 2: Quantifying H₂O₂ Release from Cultured
Cells
This protocol outlines the measurement of extracellular H₂O₂ released from adherent or

suspension cells.

Materials:

Cultured cells (e.g., THP-1, HeLa)

Cell culture medium (phenol red-free)

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Reagents from Protocol 1

Stimulant of choice (e.g., PMA, growth factors)

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere (for

adherent cells) or grow to the desired concentration.

Cell Treatment:

Remove the culture medium and wash the cells gently with pre-warmed PBS or HBSS.

Add the desired stimulant diluted in phenol red-free medium or buffer to the cells. Include

an unstimulated control.

Sample Collection: At desired time points, collect aliquots of the cell supernatant.

Assay Plate Setup:
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Add 50 µL of the collected cell supernatant to a new black 96-well plate.

Prepare a H₂O₂ standard curve in the same buffer/medium used for the cell treatment.

Reaction: Add 50 µL of the reaction cocktail (prepared as in Protocol 1) to each well

containing the samples and standards.

Incubation and Measurement: Follow steps 9 and 10 from Protocol 1.

Data Analysis: Calculate the concentration of H₂O₂ in each sample using the standard curve.

Normalize the results to cell number or protein concentration if desired.

Protocol 3: Measuring H₂O₂ Production by Isolated
Mitochondria
This protocol is for measuring H₂O₂ released from isolated mitochondria.

Materials:

Isolated mitochondria

Mitochondrial respiration buffer (e.g., MiR05)[13]

Respiratory substrates (e.g., pyruvate, malate, succinate)

Reagents from Protocol 1

Superoxide dismutase (SOD) (optional)

Procedure:

Reaction Setup: In a 96-well plate, add isolated mitochondria (e.g., 0.2 mg/mL final

concentration) to pre-warmed respiration buffer.[13]

Reaction Cocktail: Prepare a reaction cocktail containing 5 µM Amplex® Red and 0.1 U/mL

HRP in the respiration buffer.[13] Optionally, include SOD (e.g., 20-40 U/mL) to ensure all

superoxide is converted to H₂O₂.[14]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://drexel.edu/~/media/Files/medicine/drexel-pdfs/labs/orynbayeva/drexel-orynbayeva-lab-protocol-amplex-red-assay-for-ros-measurement.ashx?la=en
https://drexel.edu/~/media/Files/medicine/drexel-pdfs/labs/orynbayeva/drexel-orynbayeva-lab-protocol-amplex-red-assay-for-ros-measurement.ashx?la=en
https://drexel.edu/~/media/Files/medicine/drexel-pdfs/labs/orynbayeva/drexel-orynbayeva-lab-protocol-amplex-red-assay-for-ros-measurement.ashx?la=en
https://www.researchgate.net/figure/Detection-of-mitochondrial-H2O2-with-Amplex-Red-and-MitoB-a-In-the-presence-of-H2O2_fig13_272373768
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Baseline Measurement: Add the reaction cocktail to the mitochondria and measure baseline

fluorescence for a few minutes.

Initiate H₂O₂ Production: Add respiratory substrates to energize the mitochondria and initiate

ROS production.

Kinetic Measurement: Immediately begin measuring fluorescence kinetically over a desired

period (e.g., 30-60 minutes) at 37°C.[13]

Calibration: At the end of the experiment, add known amounts of H₂O₂ to the wells to

calibrate the fluorescence signal and calculate the rate of H₂O₂ production.

Data Analysis: Determine the rate of H₂O₂ production (e.g., in pmol/min/mg of mitochondrial

protein) from the calibrated kinetic data.

Role of Resorufin-d6
Resorufin-d6 is a deuterated, stable isotope-labeled version of resorufin.[15] It is not used as a

fluorescent probe for ROS detection in the same manner as the Amplex® Red assay. Instead,

its primary application is as an internal standard for quantitative analysis of resorufin by mass

spectrometry (MS).[8][15][16]

In drug development and detailed mechanistic studies, it may be necessary to confirm that the

fluorescence signal in the Amplex® Red assay is indeed from resorufin and to quantify its

absolute amount with high precision. In such cases, a known amount of Resorufin-d6 can be

spiked into the sample. The sample is then analyzed by liquid chromatography-mass

spectrometry (LC-MS). By comparing the signal intensity of the endogenous, unlabeled

resorufin to the deuterated standard, a highly accurate quantification can be achieved.
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Figure 2. Workflow for ROS quantification and validation.

Signaling Pathway Example: NADPH Oxidase
Activation
A common application of the Amplex® Red assay is to measure ROS produced by NADPH

oxidases (NOX), a family of enzymes that generate superoxide. For instance, in phagocytic

cells, stimulation with PMA activates Protein Kinase C (PKC), leading to the assembly and

activation of the NOX2 complex. NOX2 then produces superoxide (O₂⁻), which is rapidly

converted to H₂O₂ by superoxide dismutase (SOD). This extracellular H₂O₂ can be readily

quantified by the Amplex® Red assay.
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Figure 3. PMA-induced NOX2 activation and H₂O₂ production.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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